molecular formula C11H14N2O3S B7728317 3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate

3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate

Cat. No.: B7728317
M. Wt: 254.31 g/mol
InChI Key: HAXCIDOKZMLZAV-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agriculture, and material science.

Preparation Methods

The synthesis of 3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate typically involves the reaction of benzimidazole with 2-methylpropyl bromide under basic conditions to form the intermediate 3-(2-methylpropyl)-1H-benzimidazole. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the final product . Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate can be compared with other benzimidazole derivatives, such as:

This compound’s unique combination of the 2-methylpropyl and sulfonate groups contributes to its distinct chemical and biological properties, making it a valuable subject for further research and application development.

Properties

IUPAC Name

3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXCIDOKZMLZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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